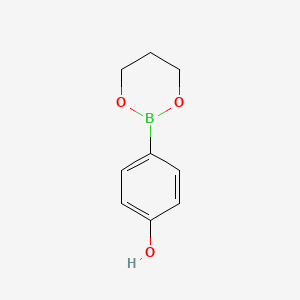
4-(1,3,2-Dioxaborinan-2-yl)phenol
Descripción general
Descripción
“4-(1,3,2-Dioxaborinan-2-yl)phenol” is an organic compound with the molecular formula C9H11BO3 . It is used for research purposes .
Synthesis Analysis
The synthesis of “4-(1,3,2-Dioxaborinan-2-yl)phenol” involves the use of tetrakis (triphenylphosphine) palladium (0) and sodium carbonate in tetrahydrofuran, water, and toluene at 80℃ for 5 hours under an inert atmosphere .Molecular Structure Analysis
The molecular weight of “4-(1,3,2-Dioxaborinan-2-yl)phenol” is approximately 177.99 Da . For more detailed structural analysis, advanced techniques such as NMR or X-ray crystallography would be required.Chemical Reactions Analysis
The compound has been involved in reactions with tetrakis (triphenylphosphine) palladium (0) and sodium carbonate . More specific reaction conditions and outcomes would depend on the particular experimental setup.Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Structural Analysis
Research has demonstrated the use of 1,3,2-dioxaborinanes in various chemical syntheses and structural analyses. For example, Crich et al. (2002) studied the kinetic and spectroscopic characteristics of 1,3,2-dioxaphosphepanes, which are closely related to 1,3,2-dioxaborinanes, revealing insights into their rearrangement and stereochemistry (Crich et al., 2002). Similarly, Quan (2005) synthesized 4-(2,4-Dichlorophenoxy)phenol, a pharmaceutical intermediate, from related compounds, providing essential knowledge about its structural properties (Quan, 2005).
2. Applications in Polymer Synthesis
Kaya and Aydın (2012) demonstrated the use of similar phenolic compounds in the synthesis of electroactive polymers. Their study highlighted the polymerization of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol, showing its potential in creating new materials with specific electrical and fluorescence properties (Kaya & Aydın, 2012).
3. Pharmaceutical and Medicinal Chemistry
In pharmaceutical research, compounds similar to 4-(1,3,2-Dioxaborinan-2-yl)phenol are often synthesized and studied for their potential biological activities. For instance, Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a structurally similar compound to understand its molecular structure and potential biological effects (Viji et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
4-(1,3,2-dioxaborinan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,11H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDVLLNEXMTXBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3,2-Dioxaborinan-2-yl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-Bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid](/img/structure/B1447425.png)
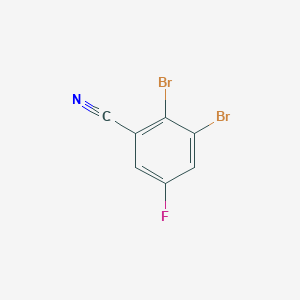

![2-[2-Bromo-5-cyano-4-(difluoromethyl)phenyl]acetic acid](/img/structure/B1447431.png)
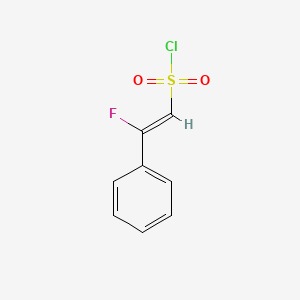
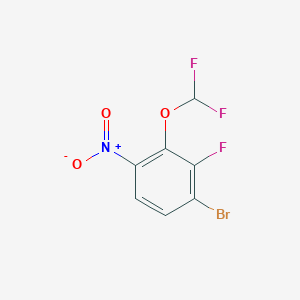
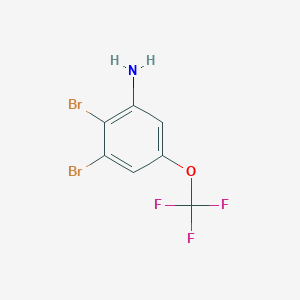

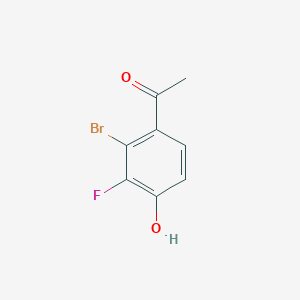
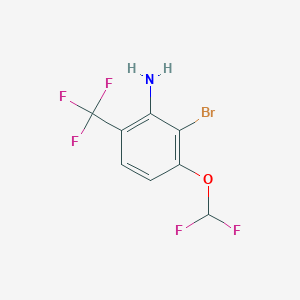
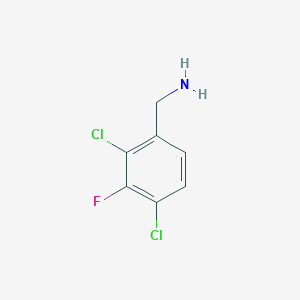
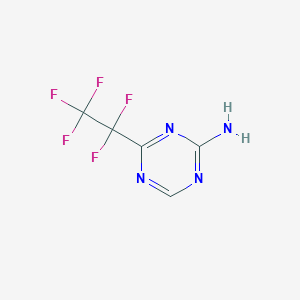
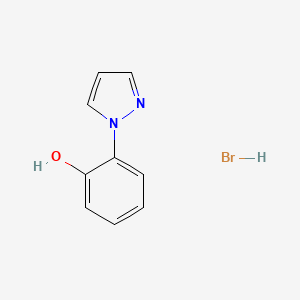
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/structure/B1447448.png)